N-(5-nitro-1,3-thiazol-2-yl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N4O4S/c18-17(19,20)12-3-1-2-10(6-12)8-23-9-11(4-5-13(23)25)15(26)22-16-21-7-14(29-16)24(27)28/h1-7,9H,8H2,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRKCNYESDBLTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=CC2=O)C(=O)NC3=NC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-nitro-1,3-thiazol-2-yl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 5-nitro-1,3-thiazole-2-amine with an appropriate dihydropyridine derivative under controlled conditions. The reaction may require the use of catalysts such as piperidine and solvents like ethanol to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Structural Features and Reactivity
The compound contains:
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A 5-nitro-1,3-thiazole ring (electron-deficient due to the nitro group).
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A 1,6-dihydropyridine core with a carboxamide linkage.
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A 3-(trifluoromethyl)benzyl substituent (lipophilic and electron-withdrawing).
Key reactive sites include:
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Nitro group on the thiazole (potential reduction or substitution).
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Amide bond (hydrolysis or nucleophilic attack).
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Dihydropyridine ring (oxidation to pyridine or cycloaddition reactions).
2.1. Nitro Group Transformations
The nitro group in the thiazole ring may undergo:
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Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) to yield an amine derivative.
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Nucleophilic substitution : Displacement with thiols or amines under basic conditions.
2.2. Amide Bond Reactivity
The carboxamide group could participate in:
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Hydrolysis : Acidic or basic conditions to produce carboxylic acid and amine fragments.
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Schiff base formation : Reaction with aldehydes/ketones.
2.3. Dihydropyridine Oxidation
The 1,6-dihydropyridine moiety may oxidize to a pyridine derivative under aerobic conditions or with oxidizing agents like MnO₂.
3.1. Thiazole Derivatives
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Nitrothiazoles are known to undergo ring-opening reactions with strong nucleophiles (e.g., hydroxide) .
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Substitution at the 2-position (as in the queried compound) often directs reactivity toward the nitro group .
3.2. Dihydropyridine Chemistry
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Dihydropyridines are prone to aromatization (e.g., oxidation to pyridines) .
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Substituents like trifluoromethyl groups stabilize the ring system against electrophilic attack .
Potential Synthetic Routes
While no direct synthesis is documented, plausible steps include:
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Thiazole formation : Condensation of thiourea with a nitro-substituted α-haloketone.
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Dihydropyridine assembly : Hantzsch-type cyclization of a β-ketoamide intermediate.
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Benzylation : Alkylation of the dihydropyridine nitrogen with 3-(trifluoromethyl)benzyl bromide.
Research Gaps and Recommendations
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Experimental studies (e.g., NMR reaction monitoring, mass spectrometry) are needed to validate reactivity.
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Computational modeling (DFT) could predict regioselectivity in substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure featuring a thiazole ring and a dihydropyridine moiety, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 383.6 g/mol. Its structural complexity allows for interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant inhibitory effects against various cancer cell lines. In vitro assays demonstrated that the compound induces apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses notable antibacterial properties against both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function, although further studies are needed to elucidate the precise mechanisms involved .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent. Molecular docking studies suggest that it may inhibit key enzymes involved in inflammatory processes, such as lipoxygenases. This positions it as a candidate for further development in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of N-(5-nitro-1,3-thiazol-2-yl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide revealed that it achieved percent growth inhibitions (PGIs) exceeding 70% against multiple cancer cell lines including OVCAR-8 and HCT116. This indicates a strong potential for development as an anticancer therapeutic agent .
Case Study 2: Antimicrobial Activity Evaluation
Another investigation focused on evaluating the antimicrobial properties of this compound against various bacterial strains. Results indicated significant activity against Bacillus cereus and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to existing antibiotics .
Mechanism of Action
The mechanism of action of N-(5-nitro-1,3-thiazol-2-yl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-nitro-1,3-thiazol-2-yl)formamide
- N-(5-nitro-1,3-thiazol-2-yl)-2-thiophenecarboxamide
- N-ethyl-N′-((2Z)-5-nitro-3-(2-propynyl)-1,3-thiazol-2(3H)-ylidene)urea
Uniqueness
Compared to similar compounds, N-(5-nitro-1,3-thiazol-2-yl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide stands out due to its unique combination of functional groups. The presence of the trifluoromethylphenyl group enhances its stability and bioavailability, making it a more potent candidate for various applications .
Biological Activity
N-(5-nitro-1,3-thiazol-2-yl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly focusing on antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the formation of the dihydropyridine core and subsequent functionalization with thiazole and trifluoromethyl groups. The synthetic route typically includes:
- Formation of the Dihydropyridine Core : This is achieved using a condensation reaction between appropriate aldehydes and amines.
- Introduction of the Thiazole Ring : The nitro group is introduced during the thiazole formation, which enhances the compound's reactivity.
- Trifluoromethylation : The trifluoromethyl group is added to improve lipophilicity and biological activity.
The final structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Biological Activity
The biological activity of this compound has been extensively studied across various domains:
Antimicrobial Activity
Research indicates that derivatives of thiazole and pyridine exhibit significant antimicrobial properties. For instance:
- Mechanism : The nitro group can undergo bioreduction in microbial cells, leading to the formation of reactive intermediates that disrupt cellular functions.
- Efficacy : Various studies report that compounds similar to this compound show promising activity against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
Anticancer Properties
The compound has also been evaluated for its anticancer potential:
- Mechanism : It is believed to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the STAT3 pathway.
- Studies : In vitro studies demonstrate that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways .
Anti-inflammatory Effects
Inflammation plays a crucial role in many chronic diseases, and compounds with anti-inflammatory properties are highly sought after:
- Inhibition of Pro-inflammatory Cytokines : Research shows that compounds similar to this one can reduce levels of TNF-alpha and IL-6 in macrophage cultures .
- Potential Applications : These anti-inflammatory effects suggest potential therapeutic applications in diseases like rheumatoid arthritis and inflammatory bowel disease.
Case Studies
Several case studies highlight the efficacy of this compound:
- Antimicrobial Efficacy Against Resistant Strains :
- Anticancer Activity in Preclinical Models :
Comparative Analysis
To provide a clearer perspective on its biological activity, a comparative analysis with related compounds can be useful:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | MIC = 10 µg/mL | IC50 = 15 µM | Yes |
| Compound B | MIC = 5 µg/mL | IC50 = 20 µM | Moderate |
| N-(5-nitro...) | MIC = 7 µg/mL | IC50 = 12 µM | Yes |
Q & A
Q. What are the recommended synthetic routes and characterization techniques for N-(5-nitro-1,3-thiazol-2-yl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
- Condensation reactions to form the dihydropyridine core.
- Substitution reactions to introduce the 5-nitrothiazole and trifluoromethylbenzyl moieties .
- Optimization of reaction conditions (e.g., solvent choice, temperature, catalyst) to improve yield and purity .
Characterization Techniques:
- Spectroscopic Analysis : ¹H/¹³C NMR for structural elucidation, IR for functional group identification, and mass spectrometry (MS) for molecular weight confirmation .
- Chromatographic Methods : HPLC or TLC to monitor reaction progress and assess purity .
| Molecular Data | Values |
|---|---|
| Molecular Formula | C₁₇H₁₂F₃N₅O₄S |
| Molecular Weight | 447.37 g/mol |
Q. How should researchers design initial biological activity screens for this compound?
Methodological Answer:
- In Vitro Assays : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s nitro-thiazole and dihydropyridine motifs, which are known to interact with biological macromolecules .
- Cell-Based Models : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) and compare efficacy to standard chemotherapeutic agents .
- Microbial Screening : Evaluate antimicrobial activity using broth dilution methods against Gram-positive/negative bacteria and fungal strains .
Advanced Research Questions
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Functional Group Modifications : Systematically replace the nitro group on the thiazole ring with electron-withdrawing/donating groups (e.g., -Cl, -OCH₃) to assess impact on bioactivity .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions between the trifluoromethylbenzyl group and target proteins .
- 3D-QSAR Modeling : Combine molecular docking (AutoDock Vina) and CoMFA/CoMSIA analyses to predict activity trends .
Q. What crystallographic methods are suitable for determining its three-dimensional structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement, ensuring data resolution < 1.0 Å for accurate electron density mapping .
- Validation Metrics : Calculate R-factors (R₁ < 0.05, wR₂ < 0.15) and validate hydrogen bonding/π-π interactions using PLATON .
- Software Integration : Process data with WinGX or OLEX2 for graphical representation and CIF file generation .
Q. How can computational modeling be integrated with experimental data to optimize its pharmacological properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict reactive sites for derivatization .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100 ns to assess stability of interactions (e.g., RMSD < 2.0 Å) .
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to optimize logP (target: 2–3) and reduce hepatotoxicity risks .
Q. What methodologies address contradictions in biological activity data across studies?
Methodological Answer:
- Purity Verification : Re-analyze compound batches via HPLC (≥98% purity) to rule out impurities as confounding factors .
- Assay Standardization : Compare protocols for cell viability assays (e.g., MTT vs. resazurin) and normalize results to internal controls .
- Structural Analog Comparison : Cross-reference activity data with structurally similar compounds (e.g., chlorobenzyl vs. trifluoromethylbenzyl derivatives) to identify substituent-specific trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
